

Allyl phenyl selenide molecular structure and formula

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An In-depth Technical Guide to **Allyl Phenyl Selenide**: Molecular Structure, Properties, and Reactivity

Introduction

Organoselenium compounds have emerged as a significant class of molecules in organic synthesis, materials science, and medicinal chemistry due to the unique properties of the selenium atom.[1] Characterized by a carbon-selenium bond, these compounds exhibit distinct reactivity compared to their sulfur and oxygen counterparts, owing to selenium's moderate electronegativity, larger atomic radius, and ability to exist in various oxidation states.[1] Among this versatile family, allyl phenyl selenide stands out as a crucial model substrate. Its structure, incorporating both a reactive allyl group and a phenylseleno moiety, makes it an ideal candidate for investigating a wide array of chemical transformations and for serving as a versatile synthetic intermediate.[1] This guide provides a comprehensive overview of the molecular structure, formula, spectroscopic properties, synthesis, and key reactivity of allyl phenyl selenide for researchers, scientists, and professionals in drug development.

Molecular Structure and Properties

Allyl phenyl selenide, with the IUPAC name prop-2-enylselanylbenzene, is structurally composed of a phenyl group and an allyl group linked by a selenium atom.[2] This structure is fundamental to its chemical behavior, particularly the reactivity associated with the allylic position and the selenium center.



Table 1: Molecular Properties and Identifiers of Allyl Phenyl Selenide

Property	Value	Reference(s)
Molecular Formula	C ₉ H ₁₀ Se	[2][3][4]
Molecular Weight	197.15 g/mol	[1][2]
IUPAC Name	prop-2-enylselanylbenzene	[2]
CAS Number	14370-82-2	[1][2]
Density	1.308 g/mL at 20 °C	[3][5][6]
InChI	InChI=1S/C9H10Se/c1-2-8-10- 9-6-4-3-5-7-9/h2-7H,1,8H2	[2][7]
InChlKey	HGVAUOKQFBXKDV- UHFFFAOYSA-N	[1][2][7]

| SMILES | C=CC[Se]C1=CC=CC=C1 |[2][7] |

When handling, it is important to note that while pure **allyl phenyl selenide** is not excessively malodorous, it should be handled in a fume hood due to the general toxicity of organoselenium compounds.[5] It is stable indefinitely when stored in a freezer but will slowly decompose and turn yellow at room temperature in the presence of light, forming diphenyl diselenide.[5]

Spectroscopic Characterization

The structure of **allyl phenyl selenide** has been elucidated through various spectroscopic techniques, which are crucial for its identification and characterization in experimental settings.

Table 2: Spectroscopic Data for Allyl Phenyl Selenide



Technique	Data	Reference(s)
¹ H NMR	(400 MHz, CDCl ₃) δ 7.55-7.50 (m, 2H, Ar-H), 7.33-7.27 (m, 3H, Ar-H), 6.06-5.93 (m, 1H, -CH=CH ₂), 5.02 (dq, 1H, J = 16.7, 1.4 Hz, -CH=CH ₂), 4.97 (dt, 1H, J = 9.9, 0.9 Hz, -CH=CH ₂), 3.57 (d, 1H, J = 7.2 Hz, -Se-CH ₂ -)	[8]
¹³ C NMR	(101 MHz, CDCl ₃) δ 134.4 (CH=CH ₂), 133.3 (Ar-CH), 129.9 (Ar-C), 128.9 (Ar-CH), 127.1 (Ar-CH), 116.8 (CH=CH ₂), 30.7 (CH ₂ SePh)	[8]

| HRMS (EI+) | Calculated for [M+]: 197.9948; Found: 197.9951 |[8] |

Mass Spectrometry (MS)

Electron Impact (EI) mass spectrometry of **allyl phenyl selenide** shows an abundant molecular ion (M⁺) peak, confirming its molecular weight.[9] The fragmentation is dominated by α -cleavage.[9] Notably, its EI mass spectrum also reveals ions corresponding to [M - SeH]⁺, [M - CH₃]⁺, and [M - C₂H₄]⁺, which are attributed to a Claisen rearrangement occurring in the ion source of the mass spectrometer prior to fragmentation.[9][10]

Infrared (IR) Spectroscopy

While a specific, fully interpreted spectrum is not detailed in the provided literature, the expected characteristic IR absorptions for **allyl phenyl selenide** can be inferred from its functional groups. Key absorptions would include:

- Aromatic C-H stretching: ~3020-3100 cm⁻¹
- Aliphatic C-H stretching: ~2850-2960 cm⁻¹[11]
- Alkene C=C stretching: ~1640-1680 cm⁻¹[11]



- Aromatic C=C stretching: Bands in the ~1450-1600 cm⁻¹ region
- =C-H out-of-plane bending: Strong bands in the 700-1000 cm⁻¹ range, which can help identify the substitution pattern of the alkene.[11]

Synthesis and Reactivity

Allyl phenyl selenide is a valuable building block in organic synthesis, accessible through several reliable methods.

Experimental Protocol: Synthesis via Nucleophilic Substitution

One of the most common and effective methods for synthesizing **allyl phenyl selenide** is the S_n2 reaction between an allyl halide and a selenophenolate anion.[1] This protocol is adapted from general procedures for selenide synthesis.[1][5]

Objective: To synthesize allyl phenyl selenide from benzeneselenol and allyl bromide.

Materials:

- Benzeneselenol (C₆H₅SeH)
- Allyl bromide (CH₂=CHCH₂Br)
- Sodium hydroxide (NaOH) or Sodium borohydride (NaBH₄) for deprotonation/reduction
- Ethanol (EtOH) or Tetrahydrofuran (THF) as solvent
- Diethyl ether or Dichloromethane for extraction
- Anhydrous magnesium sulfate (MgSO₄)
- Standard glassware for inert atmosphere reaction, extraction, and purification

Procedure:



- Preparation of Phenylselenolate: Diphenyl diselenide can be reduced to sodium
 phenylselenolate using a reducing agent like NaBH4. Alternatively, benzeneselenol can be
 deprotonated with a base like NaOH. For the latter, dissolve benzeneselenol (1 equivalent) in
 ethanol in a round-bottom flask under a nitrogen atmosphere.
- Add a solution of sodium hydroxide (1 equivalent) in ethanol to the flask. Stir the mixture at room temperature until a clear, homogeneous solution of sodium phenylselenolate (C₆H₅SeNa) is formed.
- Nucleophilic Substitution: To the freshly prepared solution of sodium phenylselenolate, add allyl bromide (1.1 equivalents) dropwise via a syringe at room temperature.
- Reaction Monitoring: Allow the reaction to stir at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting material (benzeneselenol or diphenyl diselenide) is consumed.
- Work-up: Once the reaction is complete, remove the solvent under reduced pressure. Add deionized water to the residue and transfer the mixture to a separatory funnel.
- Extraction and Drying: Extract the aqueous layer three times with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- Purification: Filter off the drying agent and concentrate the organic solution in vacuo. The resulting crude product can be purified by flash column chromatography on silica gel to yield pure allyl phenyl selenide.

Key Reactions

Allyl phenyl selenide is a precursor to several important transformations, primarily driven by the oxidation of the selenium atom.

Oxidation and[2][9]-Sigmatropic Rearrangement: The selenium atom in **allyl phenyl selenide** can be readily oxidized to a selenoxide using common oxidizing agents like hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (m-CPBA).[1] The resulting allyl phenyl selenoxide is a highly unstable intermediate that rapidly undergoes a concerted, pericyclic[2][9]-sigmatropic rearrangement.[1] This powerful transformation is a cornerstone of organoselenium chemistry, providing a stereocontrolled route to functionalized allylic alcohols.[1]





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Caption: Synthesis and key reactivity pathway of allyl phenyl selenide.

Conclusion

Allyl phenyl selenide is a fundamentally important molecule in the field of organoselenium chemistry. Its well-defined structure and predictable reactivity have made it an invaluable tool for both synthetic applications and the study of complex reaction mechanisms like sigmatropic rearrangements.[1] For researchers and drug development professionals, a thorough understanding of its properties, synthesis, and chemical behavior is essential for leveraging its potential in the creation of novel and complex molecular architectures.

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